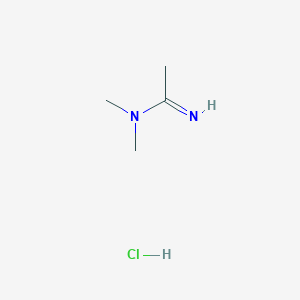

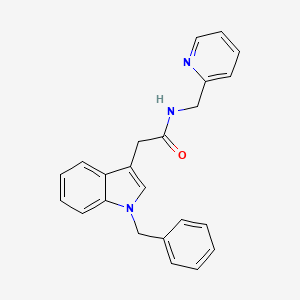

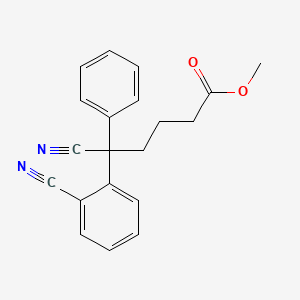

![molecular formula C20H13N3OS2 B2846680 Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- CAS No. 397288-34-5](/img/structure/B2846680.png)

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-” is a chemical compound. It is a derivative of benzothiazole . The molecular formula of this compound is C8H7NS .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a multi-step reaction . For instance, 6-chloro-1,3-benzothiazole-2-amine was synthesized by reacting 4-chloroaniline with potassium thiocyanate . Further synthesis steps would depend on the specific benzothiazole derivative being produced.

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and reaction conditions. For instance, N-(6-Chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide has been synthesized through a multi-step reaction . The specific reactions that “Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-” undergoes would depend on its chemical structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-” can be predicted based on its molecular structure. For instance, its molecular weight can be calculated from its molecular formula, C8H7NS, to be 149.213 . Other properties such as solubility, melting point, and boiling point would require experimental determination.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, Aleksandrov et al. (2017) discussed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). This highlights the compound's role in facilitating the development of novel organic compounds.

Medicinal Chemistry and Pharmacology Benzothiazole derivatives exhibit a range of biological activities, making them valuable in drug development. For example, Boschelli et al. (1995) found that benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides inhibited cell adhesion by targeting adhesion molecules, indicating potential as anti-inflammatory agents (Boschelli et al., 1995). Additionally, compounds like coumarin benzothiazole derivatives have been studied for their chemosensory applications, specifically for the detection of cyanide anions, which is crucial for environmental monitoring and safety assessments (Wang et al., 2015).

Antitumor Activity Benzothiazole derivatives have been explored for their antitumor properties. Chua et al. (2000) investigated 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), highlighting its selective antitumor activity against human-derived tumor cell lines, which underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Chua et al., 2000).

Materials Science and Corrosion Inhibition Benzothiazole derivatives also find applications in materials science, particularly as corrosion inhibitors. Hu et al. (2016) demonstrated that benzothiazole derivatives effectively protect steel against corrosion in acidic environments, suggesting their utility in industrial applications to enhance material longevity (Hu et al., 2016).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential enzymes . This interaction disrupts the normal functioning of the target, leading to the desired therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been found to affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, these compounds disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles .

Result of Action

The inhibition of the DprE1 enzyme by benzothiazole derivatives leads to the disruption of the mycobacterial cell wall synthesis . This results in the death of Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity .

Action Environment

The action, efficacy, and stability of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances, temperature, and more .

Direcciones Futuras

The future directions for research on “Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-” and related compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, given the anti-inflammatory and analgesic activities observed for some benzothiazole derivatives , there may be potential for the development of new therapeutic agents based on these compounds.

Propiedades

IUPAC Name |

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3OS2/c1-23-15-11-10-12-6-2-3-7-13(12)17(15)26-20(23)22-18(24)19-21-14-8-4-5-9-16(14)25-19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTJKWKHGYPETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

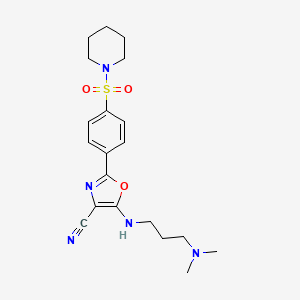

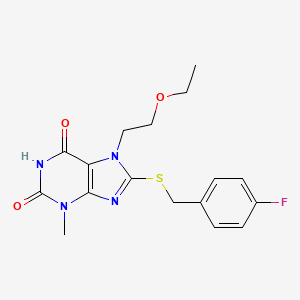

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)

![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)

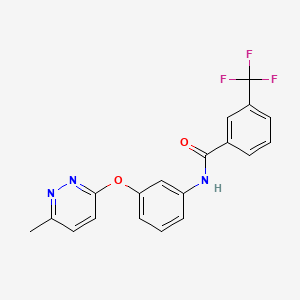

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

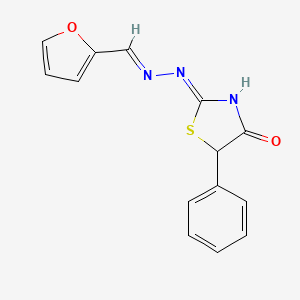

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)

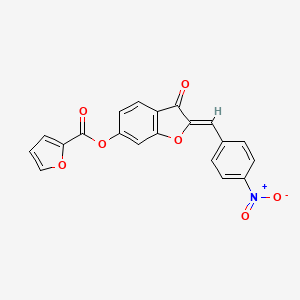

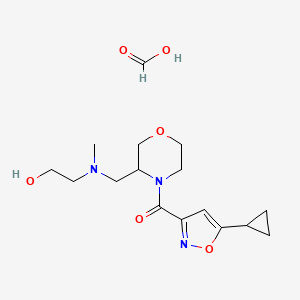

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)